molecular formula C27H31N5O3S B2736102 N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide CAS No. 902433-32-3

N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide

Cat. No.: B2736102
CAS No.: 902433-32-3
M. Wt: 505.64
InChI Key: PLPUVIZUJCTHOL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide is a complex organic compound with a unique structure that combines several functional groups.

Preparation Methods

The synthesis of N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or butanamide groups, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of the compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide. Its molecular formula is C26H29N5O3SC_{26}H_{29}N_{5}O_{3}S, with a molecular weight of 485.61 g/mol. The structure includes a triazoloquinazoline core that is known for its significant biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects. The compound has been shown to exhibit:

  • Anticancer Activity : In vitro studies have demonstrated that similar triazoloquinazoline derivatives possess significant anticancer properties, particularly against non-small cell lung cancer and central nervous system cancer cell lines .
  • Antibacterial Effects : The compound has shown potential antibacterial activity against various bacterial strains .
  • Anti-inflammatory Properties : Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .

Anticancer Activity

A study highlighted the synthesis of various triazoloquinazoline derivatives and their evaluation for anticancer properties. Notably, some derivatives exhibited selective toxicity towards cancer cell lines with log GI(50) values indicating significant potency (e.g., log GI(50) = -6.01 for HOP-92) . The structure–activity relationship (SAR) analysis revealed that modifications to the triazoloquinazoline core could enhance anticancer efficacy.

Antibacterial Activity

In vitro tests have indicated that certain synthesized compounds exhibit antibacterial effects against strains like Photobacterium leiognathi Sh1. The inhibition of bioluminescence in this bacterium suggests a potential mechanism by which these compounds may exert their antibacterial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been extensively studied. For instance, one derivative was identified as having a high anti-inflammatory effect in carrageenan-induced paw edema models in rats, demonstrating significant inhibition of edema development and reduction in inflammatory markers such as TNF-α and PGE-2 .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Target Reference
AnticancerInhibition of cancer cell proliferation
AntibacterialInhibition of Photobacterium bioluminescence
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Case Study on Anticancer Efficacy :
    In a controlled study involving several triazoloquinazoline derivatives, N-Cyclohexyl-2-{...} showed significant cytotoxicity against HOP-92 and U251 cell lines. The study emphasized the importance of the sulfur moiety in enhancing bioactivity.
  • Case Study on Anti-inflammatory Effects :
    A recent investigation into the anti-inflammatory properties of related compounds demonstrated that specific structural modifications could lead to enhanced efficacy compared to traditional anti-inflammatory drugs like diclofenac.

Properties

IUPAC Name

N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3S/c1-4-23(26(33)28-18-13-9-6-10-14-18)36-27-29-20-16-22(35-3)21(34-2)15-19(20)25-30-24(31-32(25)27)17-11-7-5-8-12-17/h5,7-8,11-12,15-16,18,23H,4,6,9-10,13-14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPUVIZUJCTHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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